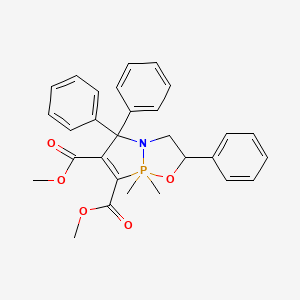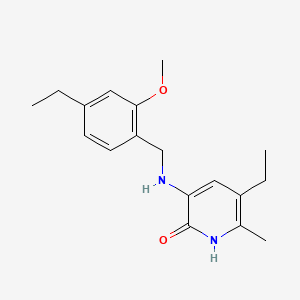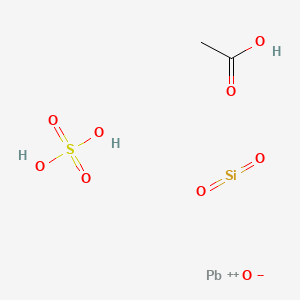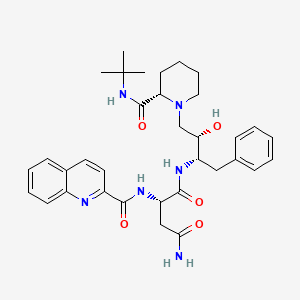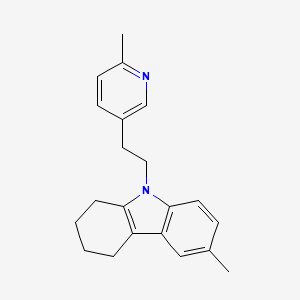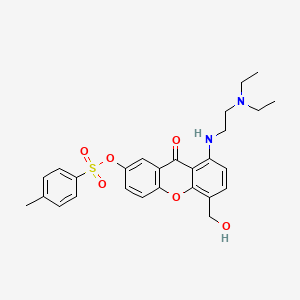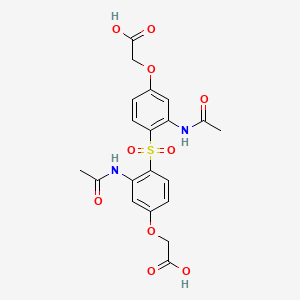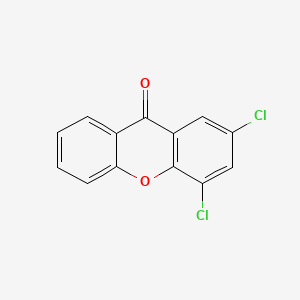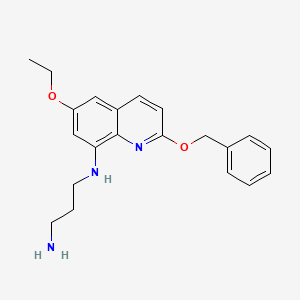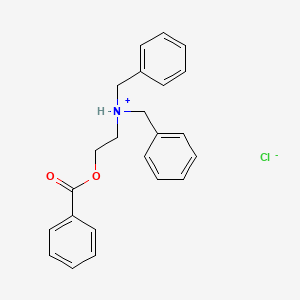
N-(2-Hydroxyethyl)dibenzylamine benzoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Hydroxyethyl)dibenzylamine benzoate hydrochloride: is a chemical compound that belongs to the class of organic compounds known as benzylamines. These compounds are characterized by the presence of a benzyl group attached to an amine functional group. The compound is often used in various chemical reactions and has applications in different fields such as chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Hydroxyethyl)dibenzylamine benzoate hydrochloride typically involves the reaction of benzyl chloride with liquid ammonia in ethanol. This reaction produces dibenzylamine, which is then further reacted with 2-chloroethanol to form N-(2-Hydroxyethyl)dibenzylamine. The final step involves the reaction of this intermediate with benzoic acid and hydrochloric acid to produce the benzoate hydrochloride salt .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes. The reactions are typically carried out in controlled environments to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-Hydroxyethyl)dibenzylamine benzoate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzylamines.
Applications De Recherche Scientifique
Chemistry: In chemistry, N-(2-Hydroxyethyl)dibenzylamine benzoate hydrochloride is used as an intermediate in the synthesis of various organic compounds. It is also used in the preparation of rubber accelerators and curing agents for plastics .
Biology: The compound has been studied for its potential anticonvulsant and antiproliferative properties. It can block NMDA-evoked currents and has shown promise in the development of new antitumor drugs .
Medicine: In medicine, the compound is used as an α-adrenergic receptor antagonist. It has been studied for its potential use in treating conditions related to the adrenergic system .
Industry: Industrially, the compound is used in the production of vulcanization accelerators for rubber and as a curing agent for plastics. It is also used in the detection of various metal ions .
Mécanisme D'action
The mechanism of action of N-(2-Hydroxyethyl)dibenzylamine benzoate hydrochloride involves its interaction with molecular targets such as α-adrenergic receptors. By binding to these receptors, the compound can inhibit their activity, leading to various physiological effects. The compound’s ability to block NMDA-evoked currents suggests its involvement in modulating neurotransmitter pathways .
Comparaison Avec Des Composés Similaires
Benzylamine: An organic compound with a similar structure but lacks the hydroxyethyl and benzoate groups.
Dibenzylamine: Similar to N-(2-Hydroxyethyl)dibenzylamine but without the hydroxyethyl group.
Uniqueness: N-(2-Hydroxyethyl)dibenzylamine benzoate hydrochloride is unique due to the presence of both hydroxyethyl and benzoate groups, which confer specific chemical properties and reactivity. These functional groups enhance its solubility and ability to participate in various chemical reactions, making it more versatile compared to its simpler analogs .
Propriétés
Numéro CAS |
67032-29-5 |
|---|---|
Formule moléculaire |
C23H24ClNO2 |
Poids moléculaire |
381.9 g/mol |
Nom IUPAC |
2-benzoyloxyethyl(dibenzyl)azanium;chloride |
InChI |
InChI=1S/C23H23NO2.ClH/c25-23(22-14-8-3-9-15-22)26-17-16-24(18-20-10-4-1-5-11-20)19-21-12-6-2-7-13-21;/h1-15H,16-19H2;1H |
Clé InChI |
BAWQRQZIJSKAOK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C[NH+](CCOC(=O)C2=CC=CC=C2)CC3=CC=CC=C3.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



